5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method starts with the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-nitrobenzaldehyde under acidic conditions to yield the desired triazole derivative. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and triazole ring play crucial roles in its activity, interacting with the target molecules through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-Ethoxyphenyl)-4-(2-(2-nitrobenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. The combination of the ethoxy group with the nitrobenzylidene and triazole moieties provides a distinct set of properties that differentiate it from similar compounds.
Properties
CAS No. |
624725-68-4 |
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Molecular Formula |
C17H16N6O3S |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N6O3S/c1-2-26-14-9-7-12(8-10-14)16-19-20-17(27)22(16)21-18-11-13-5-3-4-6-15(13)23(24)25/h3-11,21H,2H2,1H3,(H,20,27)/b18-11+ |
InChI Key |
ABRDATQCYKDOKP-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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